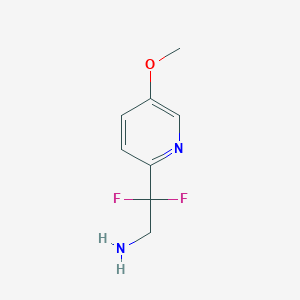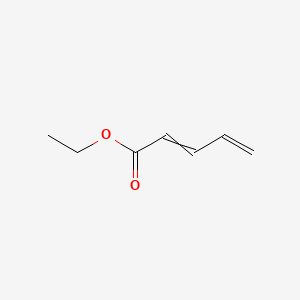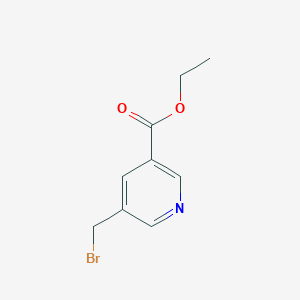
Rotundatin
Übersicht
Beschreibung
Rotundatin is a 9,10-dihydrophenanthrene derivative . It is useful in the inhibition of the aggregation of platelets induced by arachidonic acid and collagen . The molecular weight of Rotundatin is 258.27 and its formula is C15H14O4 .
Molecular Structure Analysis
The molecular structure of Rotundatin is represented by the SMILES notation: OC(C=C1CC2O)=CC(OC)=C1C3=C2C=CC=C3O . This structure indicates that Rotundatin is a polyphenol, a type of phenolic compound .Physical And Chemical Properties Analysis
Rotundatin is a powder . It is soluble in DMSO . The exact physical and chemical properties of a compound can often be determined through laboratory analysis.Wissenschaftliche Forschungsanwendungen
Effects on Pollinators
Rotundatin, particularly its use as an insecticide, has been studied for its impact on pollinators like the alfalfa leafcutting bee, Megachile rotundata. Research by Pitts‐Singer and Barbour (2017) found that novaluron, a chitin synthesis inhibitor, can suppress pests in alfalfa seed production but may negatively affect reproductive success in M. rotundata, a key pollinator. This study highlights the need for understanding all possible pesticide exposure routes for maintaining bee populations while protecting crops (Pitts‐Singer & Barbour, 2017).
Ethnomedicinal and Drug Discovery Potential
Boesenbergia rotunda, a herb from the Boesenbergia genera, has attracted attention due to its use in ethnomedicine and potential in drug discovery. This plant is used in various Asian countries in food and traditional medicine. Advancements in drug design and discovery have led to the development of synthetic drugs from B. rotunda metabolites. Studies like those conducted by Eng-Chong et al. (2012) are exploring the biosynthetic pathways of B. rotunda metabolites to predict potential bioactive compounds for medicinal properties (Eng-Chong et al., 2012).
Nanoparticle Synthesis and Biological Activity
Research on the synthesis of nanoparticles using extracts from Boesenbergia rotunda rhizome has been conducted to enhance the stability, solubility, and activity of these extracts. Atun and Handayani (2017) demonstrated that nanoparticles produced with ethanol extract of B. rotunda rhizome show promising antioxidant activity. These findings are crucial for the development of innovative drug delivery systems (Atun & Handayani, 2017).
Chitin Structure in Freshwater Sponges
The structure of chitin in freshwater sponges, specifically in Ochridaspongia rotunda, has been investigated. Talevski et al. (2020) discovered α-chitin in O. rotunda, suggesting a role in attachment to substrata. This study adds to the understanding of chitin's occurrence and function in early multicellular organisms (Talevski et al., 2020).
Ethnopharmacology of Stephania rotunda
Stephania rotunda, used in Southeast Asian traditional medicine, has been the subject of pharmacological investigations. Desgrouas et al. (2014) reviewed the ethnobotany, phytochemistry, and pharmacology of S. rotunda, revealing its traditional use in treating various ailments like asthma and diarrhoea. This research assesses scientific evidence supporting its traditional use and identifies potential compounds for future research, such as antiplasmodial and anticancer effects (Desgrouas et al., 2014).
Antioxidant Compounds from Kaempferia rotunda
Lotulung et al. (2008) investigated the antioxidant effects of compounds from the rhizomes of K. rotunda. They isolated specific compounds exhibiting significant scavenging effects on free radicals. This research contributes to understanding the potential therapeutic applications of K. rotunda in oxidative stress-related diseases (Lotulung et al., 2008).
Anticancer Mechanism of Boesenbergia rotunda
Widyananda et al. (2022) explored the potential bioactive compounds in B. rotunda as anti-breast cancer agents using in silico and in vitro approaches. Their study supports the herb's potential as an anticancer candidate, particularly against breast cancer, through various molecular mechanisms and pathways (Widyananda et al., 2022).
Mixotrophy in Heterocapsa rotundata
The study by Millette et al. (2017) on Heterocapsa rotundata, a mixotrophic dinoflagellate, showed its ability to ingest picoplankton. Their research suggests that phagotrophy gives H. rotundata an advantage over other phytoplankton species in low light conditions, which is crucial for understanding estuarine phytoplankton dynamics (Millette et al., 2017).
Bioactive Compounds and Anti-Inflammatory Mechanism of Boesenbergia sp.
Mardanarian et al. (2020) focused on the bioactive compounds in Boesenbergia sp. and their role in reducing inflammation. Their review discusses the molecular mechanisms of compounds like panduratin A and 4-hydroxypanduratin A in inhibiting the production of pro-inflammatory markers, supporting its traditional use in treating rheumatism (Mardanarian et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-methoxy-9,10-dihydrophenanthrene-2,5,9-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-13-7-9(16)5-8-6-12(18)10-3-2-4-11(17)15(10)14(8)13/h2-5,7,12,16-18H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDIOQCIXBSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C=CC=C3O)C(C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031826 | |
| Record name | Plicatol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rotundatin | |
CAS RN |
278608-08-5, 144506-16-1 | |
| Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278608-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Dihydro-4-methoxy-2,5,9-phenanthrenetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144506-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plicatol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4,6-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B3338927.png)
